Proxazole citrate

Catalog No.
S540458
CAS No.
132-35-4
M.F
C23H33N3O8
M. Wt
479.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proxazole citrate

CAS Number

132-35-4

Product Name

Proxazole citrate

IUPAC Name

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C23H33N3O8

Molecular Weight

479.5 g/mol

InChI

InChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

WFAULHLDTDDABL-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

solubility

Soluble in DMSO

Synonyms

3 alpha-phenylpropyl-5 beta- diethylaminoethyl-1,2,4-oxadiazole, 3-(alpha-ethylbenzyl)-5-(2-diethylaminoethyl)- 1,2,4-oxadiazole, pirecin, propazoline, proxazole, proxazole, (+)-isomer, proxazole, (+-)-isomer, proxazole, (-)-isomer, toness

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Proxazole citrate is 479.2268 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303872. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. It belongs to the ontological category of carbonyl compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Proxazole citrate (CAS 132-35-4) is a specialized 1,2,4-oxadiazole derivative, chemically designated as 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-1,2,4-oxadiazole citrate [1]. With a molecular weight of 479.5 g/mol, this compound is procured primarily as an active pharmaceutical ingredient (API) or reference standard characterized by its dual musculotropic spasmolytic and non-ulcerogenic anti-inflammatory properties [2]. The selection of the citrate salt over the free base is driven by its enhanced physicochemical stability and superior aqueous solubility, which are critical for reproducible dissolution kinetics in both in vitro assays and complex oral or micellar drug delivery formulations [3]. It acts via calcium channel modulation similar to papaverine, making it a highly processable and functional baseline material for gastrointestinal and ischemic-inflammatory renal research[4].

Generic substitution of proxazole citrate with its free base form fails in procurement due to the free base's poor and irregular aqueous dissolution, which severely limits its use in liquid formulations and in situ micelle systems[1]. The citrate salt is specifically required to achieve the solubility thresholds necessary for uniform bioavailability and stable formulation[1]. Furthermore, substituting proxazole citrate with standard musculotropic agents like papaverine hydrochloride results in the loss of its secondary pharmacological profile; while both modulate calcium channels, papaverine lacks proxazole's distinct ability to inhibit edematous inflammatory responses without inducing gastric acid secretion or mucosal damage [2]. Attempting to replicate this dual profile by combining a standard antispasmodic with a traditional NSAID (e.g., indomethacin) introduces severe ulcerogenic risks that proxazole citrate inherently avoids [3].

Aqueous Solubility and Micellar Formulation Compatibility

In pharmaceutical formulation development, the salt form of an API dictates its processing parameters. Proxazole citrate demonstrates significantly enhanced water dissolution rates compared to the poorly soluble proxazole free base [1]. When formulated in anhydrous surfactant systems, the citrate salt allows for immediate in situ micelle formation upon addition to aqueous media, a property that the irregular dissolution profile of the free base cannot reliably support [1].

Evidence DimensionAqueous dissolution and formulation stability
Target Compound DataProxazole citrate supports rapid in situ micellar solubilization and stable aqueous integration.
Comparator Or BaselineProxazole free base (exhibits poor, irregular aqueous absorption and dissolution).
Quantified DifferenceCitrate salt enables complete aqueous compatibility for micellar delivery, overcoming the free base's insolubility barrier.
ConditionsAnhydrous surfactant matrix added to aqueous medium.

Procurement of the citrate salt is essential for manufacturers developing liquid or modified-release formulations requiring high aqueous solubility and predictable dissolution kinetics.

Gastroprotective Anti-Inflammatory Efficacy vs. NSAIDs

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), proxazole citrate provides anti-inflammatory action against edematous responses without causing gastrointestinal damage. In comparative models, proxazole citrate actively prevented indomethacin-induced ulcers without exerting any anti-secretory effect[1]. This demonstrates a distinct non-ulcerogenic pathway that separates it from standard NSAID baselines[2].

Evidence DimensionUlcerogenic potential and gastroprotection
Target Compound DataProxazole citrate (prevents ulceration, 0% ulcerogenic effect).
Comparator Or BaselineIndomethacin (induces severe gastric ulcers).
Quantified DifferenceProxazole citrate provides edematous inhibition while completely neutralizing the ulcerogenic toxicity typical of indomethacin.
ConditionsIn vivo indomethacin-induced ulcer models.

Buyers sourcing APIs for chronic inflammatory conditions will prioritize proxazole citrate to avoid the dose-limiting gastrointestinal toxicity associated with standard NSAIDs.

Spasmolytic Selectivity vs. Papaverine Hydrochloride

Proxazole citrate functions as a musculotropic agent with an efficacy profile comparable to the industry standard, papaverine hydrochloride. It achieves specific inhibition of smooth muscle spasms at both the vascular and intestinal levels [1]. However, unlike non-selective agents, proxazole citrate achieves this relaxation without significant interference with the normal, baseline physiological activity of the tissue [1].

Evidence DimensionSmooth muscle spasm inhibition selectivity
Target Compound DataProxazole citrate (selective spasm inhibition preserving normal tissue function).
Comparator Or BaselinePapaverine hydrochloride (broad non-selective phosphodiesterase inhibition/calcium modulation).
Quantified DifferenceProxazole citrate matches papaverine's spasmolytic strength while offering a higher degree of physiological tissue selectivity.
ConditionsVascular and intestinal smooth muscle models.

This highly selective mechanism makes proxazole citrate the preferred choice for research and formulations requiring targeted spasm relief without compromising baseline muscle tone.

Aqueous and Micellar Pharmaceutical Formulations

Due to the enhanced aqueous solubility of the citrate salt compared to its free base, proxazole citrate is the optimal choice for developing liquid oral dosages, in situ micelle systems, and modified-release matrix formulations [1].

Gastrointestinal Spasmolytic and Analgesic Therapeutics

Proxazole citrate is highly suited for formulations targeting functional gastrointestinal disorders, leveraging its papaverine-like smooth muscle relaxation combined with its unique ability to prevent mucosal ulceration[2].

Ischemic-Inflammatory Renal Disease Modeling

In preclinical research, such as Grollman renal hypertension models, proxazole citrate is utilized to study the mitigation of ischemic-inflammatory processes and specific vascular smooth muscle spasms without altering normal baseline renal function [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

479.22676502 g/mol

Monoisotopic Mass

479.22676502 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YR02IKM54O

Other CAS

132-35-4

Wikipedia

Proxazole citrate

Dates

Last modified: 08-15-2023

GC-ITD detection and quantitative analysis of proxazole in cows' plasma and milk

E Gaetani, C Laureri, M Vitto
PMID: 7619896   DOI: 10.1016/0731-7085(95)01283-q

Abstract




[Effects of proxazole on spastic dystocia of the uterine cervix]

V Polacco, A Piccolomini, G Masin, L Scivoli, V Suma
PMID: 617874   DOI:

Abstract




The effects of proxazole on renal function in chronic renal failure

E Wainer, C Wittenberg, G Boner, J B Rosenfeld
PMID: 7194677   DOI:

Abstract

3-alpha-Phenyl-propyl-5-beta-diethylaminoethyl-1,2,3-oxadiazole (proxazole), a spasmolytic papaverine-like agent, was i.v. administered to 13 patients with chronic renal failure (mean creatinine clearance 46.4 ml/min/1.73 m2), but did not improve renal plasma flow (p-aminohippurate clearance) or glomerular filtration rate (inulin clearance), nor did this agent prevent or modify nor-adrenaline induced renal ischemia. The oral administration of 400 mg proxazole (5.2--6.5 mg/kg/day) for a period of at least 90 days did not improve renal function in 11 patients with chronic renal failure. It is concluded that both i.v. and p.o. administration of proxazole in the dosages used is ineffective in improving renal function in patients with chronic renal failure.


[Proxazole in preparatory treatment in labor]

C De Nigris, E Manenti
PMID: 563028   DOI:

Abstract




[Treatment of acute renal insufficiency in intensive care. Current perspectives with TPA and proxazole]

S Sprocato, P Molinaroli, F Mazzocchi, M Romitti
PMID: 117401   DOI:

Abstract

A critical assessment is made of cases of ARF observed in a resuscitation department over the last three years. Reference is made to the physiopathological and pharmacological premises underlying the employment of a different therapeutic protocol, based on the maintenance of high diuresis with proxazol and the use of TPA to establish a nitrogen balance with a high cal/N ratio, coupled with the administration of histidine.


[Effects of proxazole on patients with obliterating arteriopathy of the lower limbs]

A Saponaro, R Russo, F Tomei, M Giordano, G Dragagna, G Barbato
PMID: 544162   DOI:

Abstract




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